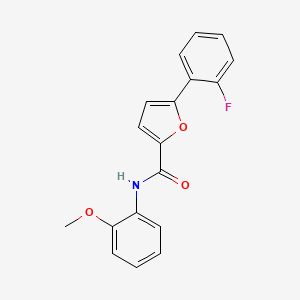
5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Overview
Description
5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step may involve a halogenation reaction where a phenyl ring is substituted with a fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).
Amidation reaction: The final step involves the formation of the carboxamide group by reacting the furan carboxylic acid with 2-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-diones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
- 5-(2-bromophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
- 5-(2-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Uniqueness
The presence of the fluorine atom in 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-22-16-9-5-4-8-14(16)20-18(21)17-11-10-15(23-17)12-6-2-3-7-13(12)19/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCVGGUGYKTHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


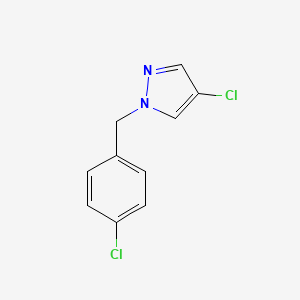
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B3495957.png)
![2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B3495960.png)
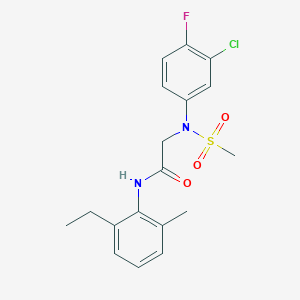
![N-[(2-Chlorophenyl)methyl]-1-propyl-1H-1,3-benzodiazol-5-amine](/img/structure/B3495972.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3495973.png)
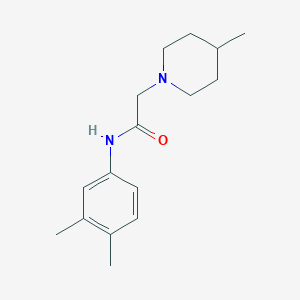
![N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3495984.png)
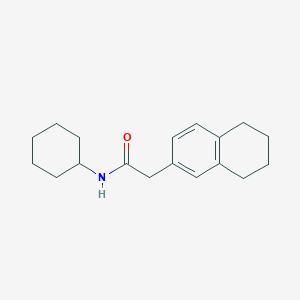
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B3496003.png)
![methyl 2-methyl-3-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3496006.png)
![2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3496010.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3496034.png)
![4-chloro-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B3496039.png)
